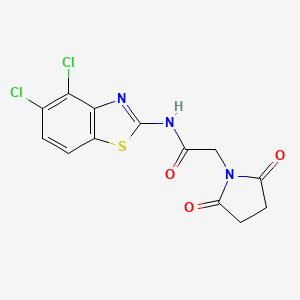

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide

Description

N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide (CAS: 868230-95-9) is a heterocyclic acetamide derivative characterized by a benzothiazole core substituted with 4,5-dichloro groups and a pyrrolidine-2,5-dione moiety linked via an acetamide bridge. Its molecular formula is C₁₃H₁₀Cl₂N₃O₃S, with a molecular weight of 358.2 g/mol and a computed exact mass of 356.9741677 g/mol . Key physicochemical properties include a Topological Polar Surface Area (TPSA) of 108 Ų, XLogP3 (lipophilicity index) of 2.1, and hydrogen bond donor/acceptor counts of 1 and 5, respectively . The compound exhibits moderate rotatable bonds (3), suggesting conformational flexibility, and a high molecular complexity score of 491 .

This compound was identified in Piper guineense extracts, where it displayed the highest molecular weight among isolated constituents, though its biological role in the plant remains uncharacterized .

Properties

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2N3O3S/c14-6-1-2-7-12(11(6)15)17-13(22-7)16-8(19)5-18-9(20)3-4-10(18)21/h1-2H,3-5H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKZOWPWDLFMTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide typically involves the following steps:

Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4,5-dichlorobenzoic acid, under acidic conditions.

Acylation Reaction: The resulting benzo[d]thiazole derivative is then acylated with 2-(2,5-dioxopyrrolidin-1-yl)acetyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents on the benzo[d]thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Substituted benzo[d]thiazole derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Key Observations:

Molecular Weight and Complexity : The target compound (358.2 g/mol) is lighter than the pyridine-containing analog (424.5 g/mol) but heavier than BTA (~419.3 g/mol) due to its dichloro substituents . Its high complexity score (491) reflects the steric and electronic effects of the dichloro and pyrrolidinedione groups .

Lipophilicity : The dichloro substituents confer moderate lipophilicity (XLogP3 = 2.1), intermediate between BTA’s trifluoromethyl/trimethoxyphenyl groups (higher lipophilicity) and the pyridine-containing analog’s polar moieties (lower lipophilicity) .

Biological Activity : BTA, with a trifluoromethyl group and trimethoxyphenyl acetamide, exhibits strong CK-1δ inhibitory activity (pIC₅₀ = 7.8) and a GlideXP score of -3.78 kcal/mol, suggesting superior binding affinity compared to simpler benzothiazoles . The target compound’s activity remains unstudied, but its dichloro groups may enhance target engagement in hydrophobic pockets.

Substituent Effects on Functionality

- Chlorine vs. Trifluoromethyl : The 4,5-dichloro groups on the target compound enhance electrophilicity and steric bulk compared to BTA’s 6-trifluoromethyl group, which offers stronger electron-withdrawing effects and metabolic stability .

- Pyrrolidinedione vs.

- Pyridine Inclusion : The pyridin-3-ylmethyl group in the 424.5 g/mol analog increases polarity and may facilitate π-π stacking interactions in biological targets, though at the cost of higher molecular weight .

Q & A

Q. What synthetic methodologies are recommended for N-(4,5-dichloro-1,3-benzothiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide, and how are key intermediates characterized?

- Methodological Answer : The synthesis typically involves sequential steps such as nucleophilic substitution (to attach the dichlorobenzothiazole moiety) and acylation (to introduce the pyrrolidinedione-acetamide group). Key intermediates are characterized via NMR spectroscopy (1H/13C) and HPLC to confirm regioselectivity and purity. Solvent selection (e.g., DMF for polar aprotic conditions) and temperature control (60–80°C) are critical to minimize side reactions .

Q. Which analytical techniques are essential for verifying structural integrity and purity?

- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular weight and formula, while FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient). X-ray crystallography may resolve ambiguities in stereochemistry or crystal packing .

Q. What are the key structural features influencing this compound’s reactivity?

- Methodological Answer : The dichlorinated benzothiazole core enhances electrophilicity, facilitating nucleophilic attacks. The pyrrolidinedione moiety introduces hydrogen-bonding capacity, while the acetamide linker allows conformational flexibility. Reactivity studies (e.g., hydrolysis under acidic/basic conditions) should monitor stability for biological assays .

Q. How is initial bioactivity screening conducted for this compound?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cell viability) with dose-response curves (IC50/EC50 calculations). Compare against structurally related analogs (see Table 1) to identify activity trends. For example, benzothiazole derivatives often target kinases or proteases .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity and bioactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates electron-density maps to identify reactive sites (e.g., electrophilic benzothiazole C2 position). Molecular docking (using AutoDock Vina) predicts binding affinities to targets like kinase ATP-binding pockets. Validate predictions with mutagenesis or isotopic labeling .

Q. What strategies resolve contradictions in bioactivity data across experimental models?

- Methodological Answer : Apply statistical Design of Experiments (DoE) to isolate variables (e.g., cell line specificity, assay pH). Use meta-analysis to compare datasets, and validate with orthogonal assays (e.g., SPR for binding kinetics vs. cellular thermal shift assays). Replicate under standardized conditions .

Q. How can reaction fundamentals and reactor design optimize large-scale synthesis?

- Methodological Answer : Use microreactor systems to enhance heat/mass transfer for exothermic steps (e.g., acylation). Model reaction kinetics (Arrhenius parameters) to scale from batch to flow chemistry. Monitor impurity profiles via online PAT (Process Analytical Technology) tools like Raman spectroscopy .

Q. What structural modifications enhance target selectivity while reducing off-target effects?

- Methodological Answer : Design derivatives using SAR (Structure-Activity Relationship) tables (see Table 1). For example, substituting the pyrrolidinedione with a succinimide group may alter hydrogen-bonding patterns. Test selectivity via kinome-wide profiling or proteome-wide affinity pulldowns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.